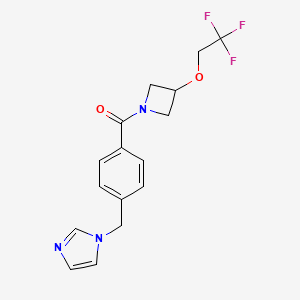

![molecular formula C23H27N3O2 B2894133 3-(1'-Propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol CAS No. 899983-69-8](/img/structure/B2894133.png)

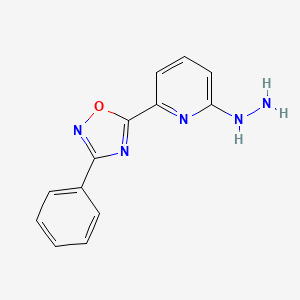

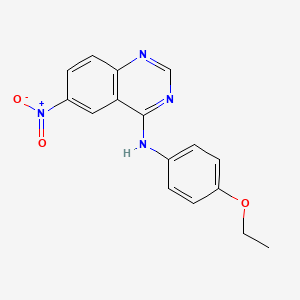

3-(1'-Propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(1'-Propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol is a useful research compound. Its molecular formula is C23H27N3O2 and its molecular weight is 377.488. The purity is usually 95%.

BenchChem offers high-quality 3-(1'-Propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1'-Propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antimicrobial, Anti-Inflammatory, and Antioxidant Activity

One study investigated spiro derivatives of 1,10b-dihydro-5H-pyrazolo[1,5-c][1,3]-benzoxazines, highlighting compounds with significant antimicrobial activity against S. aureus ATCC 43300. These compounds also showed anti-inflammatory effects superior to the reference drug diclofenac and high antioxidant activity, underscoring their potential in therapeutic applications (Mandzyuk et al., 2020).

Sigma Receptor Ligands

Another area of research involves novel spiropiperidines as highly potent and subtype-selective σ-receptor ligands. These compounds were explored for their affinity for σ1- and σ2-receptors, indicating potential applications in neuropharmacology and as tools for understanding receptor function (Maier & Wünsch, 2002).

Synthesis and Molluscicidal Activity

Research into new derivatives of 1-(Hydroxy/substituted Phenyl)-3-arylpropenones, including dihydropyrazolo[1,5-c][1,3]benzoxazines, has demonstrated promising molluscicidal activity. This suggests potential applications in controlling mollusc populations that are vectors for diseases (Nawwar et al., 1993).

Ultrasound-Promoted Synthesis

The use of ultrasound-promoted synthesis for spiro[indoline-3,1'-pyrazolo[1,2-b]phthalazine] derivatives showcases an innovative method for creating compounds with potential pharmacological applications. This method highlights improvements in reaction rates and yields, indicating a more efficient pathway for compound synthesis (Wang et al., 2012).

Central Nervous System Agents

The synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system (CNS) agents indicates the exploration of these compounds for therapeutic applications in CNS disorders. These efforts aim to develop novel treatments that could offer benefits over existing medications (Bauer et al., 1976).

Mecanismo De Acción

Target of Action

Similar compounds have been shown to be effective antagonists of5-HT 2B serotonin receptors . Serotonin receptors play a crucial role in the regulation of mood, cognition, learning, memory, and numerous physiological processes such as vomiting and vasoconstriction .

Mode of Action

As an antagonist of 5-ht 2b serotonin receptors, it likely works bybinding to these receptors and inhibiting their activity , thereby modulating the effects of serotonin .

Biochemical Pathways

serotonergic system and related pathways. This could have downstream effects on mood regulation, cognition, and various physiological processes .

Result of Action

As a potential antagonist of 5-ht 2b serotonin receptors, it could lead to areduction in the effects of serotonin , potentially impacting mood, cognition, and various physiological processes .

Propiedades

IUPAC Name |

3-(1'-propylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-2-yl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O2/c1-2-12-25-13-10-23(11-14-25)26-21(19-8-3-4-9-22(19)28-23)16-20(24-26)17-6-5-7-18(27)15-17/h3-9,15,21,27H,2,10-14,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOVIVHCQBGNMER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCC2(CC1)N3C(CC(=N3)C4=CC(=CC=C4)O)C5=CC=CC=C5O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1'-Propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-chloro-4-(2-chloro-6-fluorobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2894054.png)

![3-(4-methoxyphenyl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]propanamide](/img/structure/B2894055.png)